Product packaging for 2-Amino-6-methylpyridine-4-carbonitrile(Cat. No.:CAS No. 1264052-09-6)

2-Amino-6-methylpyridine-4-carbonitrile

Cat. No.: B2520997
CAS No.: 1264052-09-6
M. Wt: 133.154
InChI Key: PIRWCSQJTNPBMN-UHFFFAOYSA-N
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Description

2-Amino-6-methylpyridine-4-carbonitrile (CAS 1264052-09-6) is a high-purity pyridine derivative supplied with a guaranteed purity of 95% or higher . This compound is a valuable building block in medicinal and materials chemistry. Pyridine derivatives are privileged scaffolds in drug discovery, constituting a core structure in over 180 marketed drugs and a significant proportion of new drug approvals . The specific molecular architecture of this compound, featuring both an electron-donating amino group and an electron-accepting nitrile group, makes it a promising organic precursor for synthesizing non-linear optical (NLO) materials . These materials are critical for applications in photonics, optical switching, and telecommunication systems due to their properties like π-electron delocalization and capacity for intermolecular charge transfer, which are essential for second-order NLO activity . Furthermore, related pyridine-3-carbonitrile derivatives have been extensively researched for their utility as fluorescent molecular sensors for monitoring photopolymerization processes and as co-initiators in cationic photopolymerization, suggesting potential parallel applications for this compound in polymer science and sensor technology . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B2520997 2-Amino-6-methylpyridine-4-carbonitrile CAS No. 1264052-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-methylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(4-8)3-7(9)10-5/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRWCSQJTNPBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264052-09-6
Record name 2-amino-6-methylpyridine-4-carbonitrile
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Advanced Spectroscopic and Crystallographic Elucidation of 2 Amino 6 Methylpyridine 4 Carbonitrile and Its Analogs

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-amino-6-methylpyridine-4-carbonitrile has not been reported, analysis of analogous compounds reveals key structural features that can be extrapolated to the target molecule.

The molecular and crystal structures of pyridine (B92270) derivatives are influenced by their substitution patterns. For instance, the analysis of a related compound, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile , provides a model for the geometry of a polysubstituted aminopyridine ring. In this analog, the pyridine ring is nearly planar, with only a slight twist. nih.govresearchgate.net The maximum deviation from the mean plane of the pyridine ring is reported to be minimal, at 0.0285 (13) Å for the carbon atom bearing the amino group. nih.govresearchgate.net

The substituent groups, such as cyano and amino groups, are positioned around the central ring. In the case of 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, the cyano groups are found to be slightly displaced to opposite sides of the pyridine plane. nih.govresearchgate.net This arrangement helps to minimize steric hindrance and optimize electronic interactions within the molecule. It is highly probable that this compound would also adopt a largely planar pyridine core, with the amino, methyl, and carbonitrile groups lying close to this plane.

Crystallographic data for an analog, 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, reveals a monoclinic crystal system with the space group C2/c. researchgate.net The unit cell parameters for this analog are detailed in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)28.667 (7)
b (Å)3.9702 (10)
c (Å)17.950 (4)
β (°)112.920 (3)
Volume (ų)1881.7 (8)
Z8

The crystal packing of aminopyridine derivatives is heavily dictated by non-covalent interactions, particularly hydrogen bonding and π-π stacking. The amino group is an excellent hydrogen bond donor, while the pyridine ring nitrogen and the nitrile nitrogen are effective hydrogen bond acceptors.

Similarly, in complexes involving 2-amino-4-methylpyridine (B118599) , various noncovalent interactions, including hydrogen bonds and π-π stacking, are responsible for the supramolecular architecture. acs.org The interplay between protonated and unprotonated aminopyridine molecules and other components in the crystal lattice creates complex networks. acs.org The aminopyrimidine rings in related structures have been observed to engage in π+-π+ stacking interactions with an interplanar spacing of 3.407 Å. acs.org It is therefore expected that the crystal structure of this compound would be significantly stabilized by a network of hydrogen bonds involving its amino, pyridine, and nitrile functionalities, as well as potential π-π stacking interactions between the aromatic pyridine rings.

Conformational analysis in the solid state reveals the preferred three-dimensional shape of a molecule within the crystal lattice. For substituted pyridines, a key aspect is the orientation of substituent groups relative to the ring.

As observed in the analog 2-amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile, the molecule is slightly twisted from perfect planarity. nih.govresearchgate.net The cyano groups are positioned on different sides of the pyridine plane, with C- and N-atom deviations reported as +0.072 (3) Å / +0.124 (4) Å for one cyano group and -0.228 (4) Å / -0.409 (5) Å for the other. nih.gov This slight deviation from planarity is a common feature in substituted aromatic systems, arising from the balance between electronic delocalization, which favors planarity, and steric repulsion between adjacent substituents, which can induce twisting. Theoretical calculations on other substituted pyridines confirm that while planar conformations are often the most stable, non-planar transition states are involved in the interconversion between different conformers. rsc.org Therefore, this compound in the solid state is expected to have a nearly planar pyridine ring, with minor out-of-plane deviations of its substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

While the specific ¹H NMR spectrum for this compound is not documented in the searched sources, the spectrum of the parent compound, 2-amino-6-methylpyridine (B158447) , provides a reliable basis for predicting the expected signals. chemicalbook.com

The ¹H NMR spectrum of 2-amino-6-methylpyridine typically shows three distinct regions of signals:

Aromatic Protons: The protons on the pyridine ring appear in the aromatic region, typically between 6.0 and 7.5 ppm. The substitution pattern leads to a characteristic splitting pattern. The proton at C5 (para to the methyl group) would likely appear as a triplet, while the protons at C3 and C4 would appear as doublets.

Amino Protons: The protons of the -NH₂ group give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often observed around 4.5-5.5 ppm.

Methyl Protons: The methyl group (-CH₃) protons appear as a sharp singlet in the upfield region, typically around 2.3-2.4 ppm.

For this compound, the introduction of the electron-withdrawing cyano (-CN) group at the 4-position would significantly influence the chemical shifts of the remaining ring protons. The protons at C3 and C5 would be expected to shift downfield (to a higher ppm value) due to the deshielding effect of the nitrile. The singlet for the methyl protons and the broad singlet for the amino protons would likely experience smaller shifts.

The table below summarizes reported ¹H NMR data for the analog 2-amino-6-methylpyridine in CDCl₃. chemicalbook.com

AssignmentChemical Shift (ppm)Multiplicity
H-36.28d
H-47.29t
H-56.48d
-NH₂~4.6s (broad)
-CH₃2.36s

Note: Assignments for H-3, H-4, and H-5 can vary. Data is representative.

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, seven distinct carbon signals would be expected: five for the pyridine ring carbons, one for the methyl carbon, and one for the nitrile carbon.

Based on data for 2-amino-6-methylpyridine and related structures, the following predictions can be made: rsc.org

Pyridine Ring Carbons: The carbon atoms of the pyridine ring would appear in the range of 105-160 ppm. The carbons directly attached to nitrogen (C2 and C6) would be the most downfield. The introduction of the cyano group at C4 would cause a significant downfield shift for C4 and influence the shifts of the adjacent C3 and C5 carbons.

Nitrile Carbon: The carbon of the -CN group typically appears in a distinct region of the spectrum, around 115-120 ppm.

Methyl Carbon: The methyl carbon signal would be found in the upfield region, typically around 20-25 ppm.

The table below shows representative ¹³C NMR chemical shifts for the analog 2-amino-6-methylpyridine.

AssignmentChemical Shift (ppm)
C-2158.4
C-3105.2
C-4138.1
C-5108.3
C-6157.0
-CH₃24.2

Note: Data is representative and can vary with solvent and reference.

Application of Two-Dimensional NMR Techniques for Structural Confirmation (e.g., HSQC, HMBC)

The HSQC experiment correlates proton (¹H) signals with directly attached carbon (¹³C) nuclei, providing a clear map of one-bond C-H connections. columbia.edulibretexts.org For this compound, an HSQC spectrum would be expected to show specific cross-peaks confirming the following connectivities:

A correlation between the protons of the methyl group (-CH₃) and the methyl carbon.

Correlations between the two aromatic protons on the pyridine ring and their respective carbons.

A correlation between the protons of the primary amine (-NH₂) and its attached nitrogen (if a ¹H-¹⁵N HSQC were performed), though the protons may be broad and exchangeable.

The HMBC experiment is crucial for establishing longer-range connectivity, revealing correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This technique would be instrumental in assembling the molecular skeleton and confirming the substitution pattern on the pyridine ring. For this compound, key HMBC correlations would include:

Correlations from the methyl protons to the C2 and C6 carbons of the pyridine ring.

Correlations from the aromatic protons to adjacent and quaternary carbons, crucially confirming the relative positions of the amino, methyl, and carbonitrile groups. For instance, the proton at the C5 position would be expected to show a correlation to the C4-carbonitrile carbon and the C6-methyl carbon.

Correlations from the amino protons to the C2 and C3 carbons of the ring.

Together, these 2D NMR techniques provide a detailed and unambiguous confirmation of the molecule's constitution, complementing one-dimensional ¹H and ¹³C NMR data. youtube.com

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features: the amino group, the methyl group, the carbonitrile group, and the pyridine ring. researchgate.net

The primary amino (-NH₂) group typically shows two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. researchgate.net An N-H scissoring (bending) vibration is also expected around 1650-1580 cm⁻¹. The nitrile (-C≡N) group is characterized by a sharp, intense absorption band in the 2260-2220 cm⁻¹ range, a region that is often free from other interfering signals. The aliphatic methyl (-CH₃) group will display characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1375 cm⁻¹. Finally, the substituted pyridine ring gives rise to a series of C=C and C=N stretching vibrations, typically in the 1600-1400 cm⁻¹ region, as well as various in-plane and out-of-plane bending modes at lower wavenumbers. researchgate.netacs.org

Table 1: Expected FTIR Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300Medium
N-H Scissoring (Bending)1650 - 1580Medium-Strong
Methyl (-CH₃)C-H Asymmetric & Symmetric Stretch2975 - 2860Medium-Weak
C-H Asymmetric & Symmetric Bending1460 & 1375Medium
Nitrile (-C≡N)C≡N Stretch2260 - 2220Sharp, Strong
Pyridine RingC=C and C=N Ring Stretching1600 - 1400Medium-Strong
C-H Out-of-plane Bending900 - 675Strong

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a valuable complement to FTIR for analyzing vibrational modes. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. aps.org For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the molecule.

The C≡N stretching vibration, while strong in the IR, also typically gives a strong and sharp signal in the Raman spectrum around 2240-2220 cm⁻¹. The pyridine ring vibrations are also prominent in Raman spectra, with the ring breathing mode, a symmetric expansion and contraction of the ring, often appearing as a very strong band around 1000 cm⁻¹. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The symmetric N-H stretch of the amino group, often weak in the IR spectrum, can be more readily observed in the Raman spectrum. researchgate.net

Table 2: Expected Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2240 - 2220Strong, Sharp
Pyridine RingRing Breathing~1000Strong
Ring Stretching1610 - 1570Medium-Strong
C-H Stretching3100 - 3000Strong
Amino (-NH₂)N-H Symmetric Stretch~3300Medium
Methyl (-CH₃)C-H Symmetric Stretch~2925Strong

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated pyridine ring system. mdpi.comresearchgate.net The presence of the electron-donating amino group and the electron-withdrawing carbonitrile group extends the conjugation and influences the energy of these transitions.

Typically, substituted pyridines exhibit strong absorption bands in the 200-300 nm range. researchgate.neticm.edu.pl The primary absorption bands for this compound would likely arise from π → π* transitions. A lower energy, less intense band resulting from an n → π* transition, involving the promotion of a non-bonding electron from the nitrogen of the amino group or the pyridine ring to an anti-bonding π* orbital, may also be observed, often as a shoulder on the main absorption peak. mdpi.com The exact position and intensity of the absorption maxima (λmax) are sensitive to the solvent polarity. mdpi.com For instance, studies on related 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show strong absorption in the near-UV range, with λmax values between 349–364 nm. mdpi.com

Table 3: Expected Electronic Transitions for this compound
Transition TypeOrbital ChangeExpected Wavelength Range (nm)Relative Intensity
π → ππ bonding to π anti-bonding250 - 370High
n → πNon-bonding to π anti-bonding> 300Low

Photoluminescence and Fluorescent Properties of Related Pyridine Carbonitriles

Many substituted pyridine carbonitrile derivatives are known to exhibit fluorescence, a property that is highly dependent on their molecular structure and environment. mdpi.combohrium.com The combination of an electron-donating group (like -NH₂) and an electron-withdrawing group (like -CN) on a conjugated ring system often leads to intramolecular charge transfer (ICT) upon photoexcitation, which can result in strong fluorescence emission. bohrium.com

While specific photoluminescence data for this compound is not detailed in the literature, studies on analogous compounds provide significant insight. For example, various 2-amino-pyridine-3-carbonitrile derivatives have been synthesized and shown to be fluorescent, often emitting in the blue region of the spectrum. nih.govresearchgate.net Research on a series of 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles revealed solid-state fluorescence with emission maxima (λem) in the range of 400–460 nm. researchgate.net Similarly, other substituted aminopyridines have been reported with quantum yields (Φ) ranging from 0.31 to as high as 0.81, demonstrating their potential as efficient emitters. nih.gov The photophysical properties, including the emission wavelength and quantum yield, are influenced by the specific substituents on the pyridine ring and the polarity of the solvent. bohrium.comnih.gov

Table 4: Photoluminescent Properties of Selected Related Pyridine Carbonitrile Derivatives
Compound ClassEmission Maxima (λem)Quantum Yield (Φ)Reference
2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles400 - 460 nm (in solid state)Not specified researchgate.net
Substituted 2-aminopyridines460 - 487 nm (in DCM)0.07 - 0.16 nih.gov
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate derivatives~485 nm~0.31 nih.gov
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesBlue emissionNot specified mdpi.com

Based on a thorough review of available scientific literature, there is currently no specific research focusing on the computational chemistry and theoretical investigations of the compound “this compound” that aligns with the detailed outline provided.

Studies and computational data are available for structurally similar but distinct molecules, such as other substituted aminopyridines. However, in strict adherence to the request to focus solely on “this compound,” it is not possible to generate the specified article content without the relevant primary research data.

Therefore, the sections on Density Functional Theory (DFT) calculations and Frontier Molecular Orbital (FMO) analysis for this particular compound cannot be completed at this time.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Methylpyridine 4 Carbonitrile Systems

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). Green and yellow represent intermediate potential values.

For 2-Amino-6-methylpyridine-4-carbonitrile, the MEP map reveals distinct regions of varying electrostatic potential. The nitrogen atom of the nitrile group (-CN) and the nitrogen atom within the pyridine (B92270) ring are typically characterized by a strong negative potential (red), indicating their susceptibility to electrophilic attack. These sites are the most likely to interact with electron-deficient species.

Conversely, the hydrogen atoms of the amino group (-NH2) and the methyl group (-CH3) exhibit a positive electrostatic potential (blue), making them potential sites for nucleophilic interactions. The distribution of these potentials across the molecule provides a comprehensive picture of its reactive behavior and intermolecular interaction patterns. The analysis of the MEP helps in understanding how the molecule will interact with other molecules and its environment.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization and the strength of intramolecular interactions. These interactions are crucial for the stability of the molecule.

In the case of this compound, NBO analysis reveals significant intramolecular charge transfer and hyperconjugative interactions. The delocalization of electron density from the lone pair of the amino group nitrogen to the antibonding orbitals of the pyridine ring and the nitrile group contributes significantly to the molecule's stability.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). Key interactions often include those from the lone pair of the amino nitrogen (LP(N)) to the π* orbitals of the C=C and C=N bonds within the pyridine ring, as well as the π* orbital of the C≡N bond. These delocalizations result in a more stabilized molecular system. The analysis of these donor-acceptor interactions provides a deeper insight into the electronic communication between the different functional groups within the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods, particularly DFT, are highly effective in predicting spectroscopic parameters such as vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for the interpretation and assignment of experimental spectra.

Vibrational Frequencies: The theoretical vibrational spectrum of this compound can be calculated to identify the characteristic vibrational modes of its functional groups. The nitrile group (C≡N) stretching vibration is a prominent feature, typically appearing in the range of 2200-2300 cm⁻¹. The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl group and the aromatic ring are also identifiable. A comparison of calculated and experimental frequencies, often with the use of a scaling factor for the theoretical values, allows for a precise assignment of the observed spectral bands.

Interactive Data Table: Calculated Vibrational Frequencies for 6-Amino-2-methylpyridine-3-carbonitrile The following table presents theoretical vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory. Note that the numbering of the compound in the source may differ, but the structure is analogous.

Vibrational ModeCalculated Frequency (cm⁻¹)
NH2 Asymmetric Stretch3559
NH2 Symmetric Stretch3447
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Methyl)2980-2930
C≡N Stretch2235
C=N Stretch (Ring)1640-1580
C=C Stretch (Ring)1580-1450
NH2 Scissoring1620
CH3 Asymmetric Bend1460
CH3 Symmetric Bend1380
C-N Stretch1350-1250

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). Theoretical predictions of the chemical shifts for the protons and carbons in this compound can aid in the assignment of experimental NMR spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, providing further confirmation of the molecular structure and charge distribution. For instance, the protons of the amino group are expected to appear at a different chemical shift compared to the aromatic and methyl protons. Similarly, the carbon of the nitrile group will have a characteristic chemical shift.

Non-Linear Optical (NLO) Properties Calculations for Advanced Materials Design

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and frequency conversion. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. The key parameters that determine a molecule's NLO response are the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

For this compound, the presence of an electron-donating amino group and an electron-withdrawing nitrile group attached to a π-conjugated pyridine ring suggests the potential for significant NLO properties due to intramolecular charge transfer.

Theoretical calculations can quantify these properties. The dipole moment provides information about the charge separation in the molecule. The polarizability describes the ease with which the electron cloud can be distorted by an external electric field. The hyperpolarizabilities (β and γ) are measures of the non-linear response of the molecule to the electric field and are crucial for second and third-order NLO applications, respectively. A study on the analogous 6-Amino-2-methylpyridine-3-carbonitrile has shown that it possesses a significant dipole moment, which increases in a solvent medium, indicating enhanced intramolecular charge transfer. scirp.org

Interactive Data Table: Calculated NLO Properties of 6-Amino-2-methylpyridine-3-carbonitrile The following data for the analogous compound were calculated using the B3LYP/6-311++G(d) level of theory. scirp.org

PropertyGas PhaseAcetonitrile
Dipole Moment (μ)6.06 Debye6.41 Debye
Polarizability (α)--
First Hyperpolarizability (β₀)--
Second Hyperpolarizability (γ)--

(Note: Specific values for polarizability and hyperpolarizabilities were not explicitly provided in the readily available abstract, but the study indicates their calculation and significance.)

The computational investigation of these NLO properties is instrumental in screening and designing novel organic materials with enhanced NLO performance for advanced technological applications.

Coordination Chemistry of 2 Amino 6 Methylpyridine 4 Carbonitrile and Analogous Pyridine Ligands

Ligand Design and Coordination Modes of 2-Amino-6-methylpyridine-4-carbonitrile

The specific arrangement of functional groups on the pyridine (B92270) ring of this compound allows for diverse coordination behaviors. The interplay between the pyridine ring nitrogen, the exocyclic amino group, and the electronic influence of the methyl and carbonitrile groups is central to its ligand characteristics.

Substituted 2-aminopyridines are effective nitrogen-donor ligands. The primary coordination site is typically the endocyclic nitrogen atom of the pyridine ring. pvpcollegepatoda.orgmdpi.com The lone pair of electrons on this nitrogen is readily available for donation to a metal center, forming a stable sigma bond. The basicity, and therefore the donor strength, of this nitrogen is modulated by the substituents on the pyridine ring.

In this compound, the ligand's characteristics are influenced by:

The Pyridine Nitrogen: This is the most common coordination site for aminopyridine-type ligands. pvpcollegepatoda.org

The Exocyclic Amino Group (-NH₂): The nitrogen of the amino group also possesses a lone pair of electrons and can act as a donor site. Coordination through the exocyclic amino nitrogen is less common but has been reported. pvpcollegepatoda.org More frequently, this group participates in hydrogen bonding, which helps to stabilize the resulting crystal lattice. pvpcollegepatoda.org

Substituent Effects: The electron-donating methyl group (-CH₃) at the 6-position increases the electron density on the pyridine ring, enhancing the basicity and donor capability of the ring nitrogen. Conversely, the electron-withdrawing carbonitrile group (-CN) at the 4-position decreases the electron density, which can temper the donor strength of the pyridine nitrogen. This electronic push-pull effect creates a unique electronic environment that influences the ligand's interaction with metal ions.

Ligands containing multiple donor atoms can bind to a single metal ion to form a ring structure, a phenomenon known as chelation. Polydentate ligands, which form such chelate complexes, tend to create more stable metal complexes than monodentate ligands. nih.gov

This compound has the potential to act as a bidentate ligand. It can coordinate to a metal center using both the pyridine ring nitrogen and the exocyclic amino nitrogen. pvpcollegepatoda.org This coordination mode results in the formation of a stable five-membered chelate ring. The stability of such complexes is a key consideration in ligand design. While monodentate coordination through the pyridine nitrogen is most common, the geometric arrangement of the two nitrogen atoms is well-suited for chelation with various transition metals. pvpcollegepatoda.orgnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving aminopyridine ligands generally follows straightforward procedures, reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization relies on a suite of spectroscopic and analytical techniques to confirm the formation of the complex and to probe its structure.

Transition metal complexes of aminopyridine ligands are typically synthesized by mixing the ligand with a metal salt in a specific molar ratio in a solvent such as methanol (B129727) or ethanol. nih.govmdpi.comresearchgate.net The reaction mixture is often heated to facilitate the reaction, and the resulting complex may precipitate upon cooling or slow evaporation of the solvent. mdpi.com

A general synthetic route can be represented as:

MCl₂·nH₂O + L → [M(L)ₓCl₂] + nH₂O (where M = Ni(II), Cu(II), Cd(II); L = this compound; x = stoichiometry)

AgNO₃ + L → [Ag(L)ₓ]NO₃ (where L = this compound; x = stoichiometry)

Complexes of Ni(II), Cu(II), Ag(I), and Cd(II) with various aminopyridines have been successfully prepared using these methods. mdpi.comresearchgate.netcyberleninka.runih.govresearchgate.net For instance, a Cu(II) complex with 2-amino-6-methylpyridine (B158447) was prepared by reacting CuCl₂·2H₂O with the ligand in a 1:4 molar ratio in methanol. researchgate.net Similarly, Ag(I) complexes are often prepared using silver nitrate (B79036) (AgNO₃) as the metal precursor. mdpi.com The stoichiometry of the final product depends on factors like the metal-to-ligand ratio, the nature of the metal ion and its preferred coordination number, and the reaction conditions.

Spectroscopic methods are indispensable for confirming the coordination of the ligand to the metal center.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination by monitoring the shifts in the vibrational frequencies of the ligand's functional groups upon complexation.

Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are sensitive to coordination. Upon complexation via the pyridine nitrogen, these bands typically shift to higher frequencies (a blueshift). nih.gov

Amino Group Vibrations: If the -NH₂ group is involved in coordination, the N-H stretching and bending vibrations will shift. Typically, the N-H stretching frequency decreases (a redshift). mdpi.comnih.gov

Cyano Group Vibration: The C≡N stretching vibration of the carbonitrile group, usually observed around 2200-2250 cm⁻¹, may also shift upon complexation due to changes in the electronic structure of the ligand.

New Bands: In the far-infrared region (typically below 600 cm⁻¹), new bands corresponding to the metal-nitrogen (M-N) stretching vibrations appear, providing direct evidence of the formation of a coordinate bond. mdpi.comnih.gov

Interactive Table: Expected FTIR Band Shifts upon Complexation

Functional GroupTypical Wavenumber (Free Ligand, cm⁻¹)Expected Shift upon CoordinationRationale
N-H Stretch (Amino)~3400-3200Redshift (to lower cm⁻¹)Weakening of N-H bond upon coordination of amino N. mdpi.com
C≡N Stretch (Nitrile)~2230Shift (Red or Blue)Change in electronic distribution upon complexation.
C=N/C=C Stretch (Pyridine Ring)~1630-1550Blueshift (to higher cm⁻¹)Restriction of ring vibrations upon coordination of pyridine N. mdpi.comnih.gov
Metal-Nitrogen (M-N) StretchN/ANew band appearsFormation of a new M-N coordinate bond. mdpi.com

UV-Vis Spectroscopy: The electronic spectrum of the ligand changes significantly upon coordination to a metal ion.

Ligand-Based Transitions: The absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the pyridine ring, are often shifted in the complex. researchgate.net

d-d Transitions: For transition metals with d-electrons, such as Ni(II) and Cu(II), new, typically weak, absorption bands appear in the visible region. These bands are due to d-d electronic transitions and are characteristic of the coordination geometry around the metal ion. researchgate.net For example, octahedral Ni(II) complexes often show two or three distinct absorption bands in the visible spectrum. nih.gov

Charge Transfer Bands: Intense bands may also appear, which are attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Interactive Table: Typical Electronic Transitions in Metal Complexes

Metal IonComplex GeometryTypical TransitionsWavelength Region
Ni(II)Octahedral³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)Visible
Cu(II)Distorted Octahedral / Square Planar²E_g → ²T₂gVisible (Broad band)
Ag(I)Linear/TrigonalLMCTUV
Cd(II)Tetrahedral/OctahedralLMCTUV

Structural Elucidation of Coordination Compounds

While spectroscopic data provides valuable clues about the coordination environment, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a coordination compound. Although no specific crystal structures for complexes of this compound are available, the structures of complexes with analogous ligands provide insight into the likely geometries.

Ni(II) Complexes: Nickel(II) (d⁸) complexes commonly adopt six-coordinate distorted octahedral geometries, as seen in a trinuclear complex bridged by a carbonate ion where each Ni(II) center is coordinated to two bidentate ligands and a water molecule. nih.gov Four-coordinate square-planar geometries are also prevalent. nih.gov

Cu(II) Complexes: Copper(II) (d⁹) complexes are known for their structural diversity, often exhibiting distorted geometries due to the Jahn-Teller effect. Common geometries include distorted square-pyramidal and distorted octahedral. acs.org For example, a Cu(II)-malonate complex with 2-amino-4-methylpyridine (B118599) features a one-dimensional polymeric structure with octahedral copper centers. acs.org

Ag(I) Complexes: Silver(I) (d¹⁰) ions typically favor lower coordination numbers, resulting in linear (two-coordinate) or trigonal (three-coordinate) geometries. mdpi.comjscimedcentral.com A silver complex with 2-amino-3-methylpyridine (B33374) was found to form a polymeric structure. mdpi.com

Cd(II) Complexes: Cadmium(II) (d¹⁰) complexes are often four-coordinate (tetrahedral) or six-coordinate (octahedral), frequently forming coordination polymers. researchgate.net

The final structure of a complex is influenced by a combination of factors, including the metal-to-ligand ratio, the steric bulk of the ligand, the coordinating ability of the counter-anion, and the inclusion of solvent molecules in the crystal lattice. nih.gov

X-ray Crystallographic Analysis of Metal-Ligand Frameworks

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal-ligand frameworks in the solid state. While specific crystallographic data for complexes of this compound are not extensively reported, valuable insights can be drawn from the analysis of closely related 2-aminopyridine (B139424) derivatives.

For instance, the reaction of 2-amino-3-methylpyridine with silver(I) nitrate yields a crystalline complex, [Ag(2-amino-3-methylpyridine)₂(NO₃)]. mdpi.com Single-crystal X-ray diffraction analysis of this complex revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com In this structure, two 2-amino-3-methylpyridine ligands coordinate to the central silver ion through the endocyclic nitrogen atom. mdpi.com The nitrate ion also coordinates to the silver center, resulting in a distorted trigonal geometry. mdpi.com The arrangement of the ligands is influenced by hydrogen bonding between the amino groups of the pyridine ligands and the oxygen atoms of the nitrate anion. mdpi.com

In a related polymeric structure, another complex of 2-amino-3-methylpyridine with silver(I) adopts an orthorhombic crystal system with the space group P2₁2₁2₁. mdpi.com In this case, the ligand bridges two different silver ions, utilizing both the pyridine ring nitrogen and the exocyclic amino group for coordination, leading to the formation of a one-dimensional polymeric chain. mdpi.com

The coordination of analogous ligands with other transition metals, such as copper(II), has also been investigated. For example, a copper(II)-malonate complex incorporating 2-amino-4-methylpyridine as an auxiliary ligand has been synthesized and structurally characterized. acs.org In this complex, the 2-amino-4-methylpyridine moiety is protonated and interacts with the copper-malonate framework through non-covalent interactions rather than direct coordination to the metal center. acs.org

A study on a copper(II) complex with 2-amino-6-methylpyridine, [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O, proposed a square planar geometry based on spectroscopic and magnetic data, though single-crystal X-ray data was not provided. researchgate.net

Table 1: Crystallographic Data for a Representative Analogous Pyridine Ligand Complex

Parameter [Ag(2-amino-3-methylpyridine)₂(NO₃)]
Chemical Formula C₁₂H₁₆AgN₅O₃
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.0487 (11)
b (Å) 6.7247 (9)
c (Å) 12.7467 (17)
β (°) 101.802 (7)
V (ų) 675.33 (16)
Z 2

Data sourced from studies on analogous 2-aminopyridine complexes. nih.gov

Determination of Proposed Geometries and Stereochemistry of Coordinated Species

The geometry and stereochemistry of metal complexes are dictated by the coordination number of the central metal ion, the nature of the ligand, and the electronic configuration of the metal. Based on the crystallographic studies of analogous 2-aminopyridine ligands, several coordination geometries can be proposed for complexes of this compound.

In the case of the silver(I) complex with 2-amino-3-methylpyridine, [Ag(2-amino-3-methylpyridine)₂(NO₃)], the coordination geometry around the Ag(I) center is best described as distorted trigonal. mdpi.com The three coordinating atoms are the two nitrogen atoms from the pyridine rings of the two ligands and one oxygen atom from the nitrate anion. The L-Ag-L bond angle deviates from the ideal 120° of a perfect trigonal planar geometry due to the steric hindrance between the ligands and the coordination of the nitrate ion. mdpi.com The two pyridine ligands are arranged in a cis configuration relative to each other. mdpi.com

For the polymeric silver(I) complex with 2-amino-3-methylpyridine, the silver ion is in a distorted tetrahedral environment. mdpi.com The coordination sphere is composed of nitrogen atoms from the pyridine ring and the amino group of different ligand molecules, and oxygen atoms from the nitrate anion. mdpi.com

For d-block transition metals like copper(II), different geometries are commonly observed. A proposed structure for a Cu(II) complex with 2-amino-6-methylpyridine suggests a square planar geometry. researchgate.net In a different study involving a Cu(II)-malonate complex with 2-amino-4-methylpyridine, the copper center exhibits a distorted square-pyramidal geometry. acs.org The basal plane is formed by four oxygen atoms from two malonate ligands, and the apical position is occupied by a fluorine atom from a hexafluoridophosphate anion. acs.org Another Cu(II) ion in the same structure displays an octahedral coordination environment. acs.org

Table 2: Proposed Geometries for Metal Complexes of Analogous Pyridine Ligands

Metal Ion Ligand Proposed Geometry
Ag(I) 2-amino-3-methylpyridine Distorted Trigonal, Distorted Tetrahedral
Cu(II) 2-amino-6-methylpyridine Square Planar
Cu(II) 2-amino-4-methylpyridine Distorted Square-Pyramidal, Octahedral

Information compiled from various studies on analogous 2-aminopyridine complexes. mdpi.comacs.orgresearchgate.net

Theoretical Studies of Metal-Ligand Interactions and Bonding

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the nature of metal-ligand bonding, the electronic structure of coordination complexes, and the factors governing their stability and reactivity. While specific DFT studies on metal complexes of this compound are limited, research on analogous systems offers a predictive framework.

DFT calculations have been employed to study the electronic properties of molecules such as 6-Amino-2-methylpyridine-3-carbonitrile. scirp.org These studies typically involve optimizing the ground state geometry of the molecule and calculating various electronic parameters, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.org The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical reactivity and kinetic stability of the molecule. scirp.org For a ligand like this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the amino group, while the LUMO may have significant contributions from the electron-withdrawing cyano group.

In the context of coordination chemistry, DFT can be used to model the interaction between the ligand and a metal ion. These calculations can predict the preferred coordination site on the ligand, the optimal geometry of the resulting complex, and the strength of the metal-ligand bond. For this compound, DFT calculations would likely confirm that the pyridine nitrogen is the most favorable coordination site due to its sp² hybridization and lone pair availability.

Furthermore, Natural Bond Orbital (NBO) analysis, a computational method often used in conjunction with DFT, can provide a detailed picture of the donor-acceptor interactions between the ligand's filled orbitals and the metal's vacant orbitals. This analysis can quantify the extent of charge transfer from the ligand to the metal, which is a key component of the coordinate bond.

Theoretical studies on similar pyridine derivatives have also been used to investigate their non-linear optical (NLO) properties. researchgate.net The electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be computed to assess the potential of these molecules in NLO applications. researchgate.net The coordination of such ligands to a metal center can significantly alter these properties.

DFT calculations on a Cu(II)-malonate complex with 2-amino-4-methylpyridine have been used to support experimental findings. nih.gov The partial density of states (PDOS) calculation revealed that the valence bands are dominated by the p-character of the malonate ligands and the d-character of the Cu atoms, while the conduction band is primarily composed of the p-character of the 2-amino-4-methylpyridine ligands. nih.gov Such studies provide a deeper understanding of the electronic transitions and the roles of different components within the complex.

For metal complexes of this compound, theoretical studies would be instrumental in elucidating the electronic effects of the cyano group on the pyridine ring and its influence on the metal-ligand bond strength. These calculations could also predict the vibrational frequencies of the coordinated ligand, which can be correlated with experimental infrared and Raman spectra to confirm the mode of coordination.

Explorations in Materials Science Applications of 2 Amino 6 Methylpyridine 4 Carbonitrile Derived Systems

Development of Optoelectronic Materials

The inherent electronic asymmetry and rigid structure of pyridine (B92270) carbonitrile derivatives make them promising candidates for optoelectronic materials. The interplay between electron-donating and accepting moieties facilitates intramolecular charge transfer (ICT), a key characteristic for various optical and electronic applications.

Application in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials, which alter the properties of light passing through them, are fundamental to technologies like frequency conversion and optical switching. Organic molecules with significant donor-π-acceptor character often exhibit strong NLO responses. Theoretical studies on 6-Amino-2-methylpyridine-3-carbonitrile, a close isomer of the subject compound, have been conducted using Density Functional Theory (DFT) to predict its NLO properties. scirp.org These computational analyses focus on key parameters such as the dipole moment (μ), electronic polarizability (α), and first hyperpolarizability (β₀), which are indicators of a molecule's potential for second-order NLO effects. scirp.org

Experimentally, charge-transfer co-crystals formed from 2-amino-6-methylpyridine (B158447) (a precursor) and 4-nitrophenol (B140041) have demonstrated promising NLO properties. researchgate.net These organic salts exhibit a second-harmonic generation (SHG) response, a key NLO phenomenon, with a measured NLO coefficient approximately 1.8 times larger than that of the standard NLO material, urea. researchgate.net The formation of extensive hydrogen bonding networks within these crystals helps to establish a non-centrosymmetric structure, which is a prerequisite for second-order NLO activity. researchgate.net Furthermore, research into pyridine-functionalized fluorenone derivatives has enriched the library of NLO materials, underscoring the utility of the pyridine scaffold in creating self-assembled crystals with highly efficient NLO effects for photonic device applications. rsc.org

Potential in Photonic and Optoelectronic Device Research

Pyridine carbonitrile derivatives have emerged as highly effective materials in the field of photonics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). These compounds are especially noted for their ability to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency. rsc.org

Donor-acceptor molecules incorporating pyridine-3,5-dicarbonitrile (B74902) as the acceptor moiety have been synthesized and shown to be excellent TADF emitters. rsc.orgrsc.org By engineering a twisted geometry between the donor and acceptor units, researchers have achieved small energy gaps between the lowest singlet (S₁) and triplet (T₁) excited states, which facilitates efficient reverse intersystem crossing (RISC). rsc.orgrsc.org This strategy has led to the development of high-performance OLEDs. For instance, a green TADF emitter based on a dimethylacridine donor and a dimethylpyridine-dicarbonitrile acceptor achieved a maximum external quantum efficiency (EQE) of 25.8%. rsc.orgrsc.org Similarly, a blue TADF emitter using a carbazole (B46965) donor linked to a pyridine-dicarbonitrile core exhibited an EQE of 21.2%. acs.org

The versatility of the pyridine carbonitrile scaffold allows for the tuning of emission colors across the visible spectrum. Research has demonstrated efficient green, yellow, and blue TADF emitters, making them suitable for full-color display and lighting applications. rsc.orgrsc.orgacs.org Beyond OLEDs, derivatives such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been investigated as fluorescent molecular sensors for monitoring photopolymerization processes and as photosensitizers that accelerate polymerization under near-UV light. mdpi.com This dual functionality highlights their potential in advanced manufacturing and materials processing. mdpi.com

Table 1: Performance of OLEDs Based on Pyridine Carbonitrile Derivatives


Emitter Compound TypeEmission ColorMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd A⁻¹)Max. Power Efficiency (lm W⁻¹)Reference
Dimethylacridine-Pyridine-Dicarbonitrile (Me-DMAC)Green25.8%--[1, 3]
Phenoxazine-Pyridine-Dicarbonitrile (Me-PXZ)Yellow21.1%--[1, 3]
Carbazole-Pyridine-Dicarbonitrile (CPC)Blue21.2%47.742.8 researchgate.net

Role in Organic Semiconductor Development

The development of organic semiconductors is crucial for next-generation electronics that are flexible, lightweight, and low-cost. Pyridine derivatives, particularly those with cyano groups, are well-suited for use as electron-transporting materials (ETMs) in these devices. rsc.org The electron-deficient nature of the pyridine ring, enhanced by the strong electron-withdrawing carbonitrile groups, facilitates the injection and transport of electrons. rsc.orgbeilstein-journals.org

Systems incorporating pyridine-3,5-dicarbonitrile fragments have been synthesized and identified as effective electron-transporting organic semiconductors. beilstein-journals.org The frontier energy levels of these materials can be tuned by modifying the molecular structure, which allows for deep highest occupied molecular orbital (HOMO) levels to block holes and appropriate lowest unoccupied molecular orbital (LUMO) levels for efficient electron injection from the cathode. rsc.org This control over electronic properties is essential for optimizing the performance and efficiency of devices like OLEDs and organic solar cells. rsc.org

A key metric for a semiconductor's performance is its charge carrier mobility, which quantifies how quickly charges can move through the material. While direct mobility measurements for 2-Amino-6-methylpyridine-4-carbonitrile are not widely reported, research on other highly ordered organic thin films has demonstrated the potential for high mobility in crystalline molecular monolayers, with values exceeding 30 cm²/Vs. nih.gov The development of sophisticated pyridine-3,5-carbonitriles with tailored substituents is an active area of research aimed at creating soluble, processable semiconductors with enhanced charge transport properties for advanced electronics. beilstein-journals.org

Advanced Catalysis Research Involving Pyridine Carbonitrile Scaffolds

Pyridine derivatives, including those with carbonitrile groups, are important scaffolds in pharmaceuticals and functional materials. rsc.orgresearchgate.net The synthesis of these complex molecules often requires efficient and selective catalytic methods. Modern research focuses on multicomponent reactions (MCRs), where several starting materials are combined in a single step to form the desired product, which is an environmentally friendly and atom-economical approach.

The synthesis of 2-aminopyridine-3-carbonitriles and related structures has been achieved using advanced catalytic systems. researchgate.net Magnetically recoverable nano-catalysts have gained attention because they combine high catalytic activity with ease of separation from the reaction mixture using an external magnet, allowing for catalyst recycling. rsc.orgresearchgate.net These catalysts often consist of a magnetic core (e.g., Fe₃O₄) coated with a functional shell that provides the active catalytic sites. rsc.org Various types of magnetic catalysts, including basic, acidic, and ionic liquid-based systems, have been successfully employed in the synthesis of pyridine derivatives. rsc.org For example, the one-pot, four-component reaction to produce 2-amino-3-cyanopyridines has been facilitated by such catalytic systems, often with high yields and under mild reaction conditions. researchgate.net The development of these catalysts is critical for the sustainable and large-scale production of functional pyridine carbonitrile scaffolds. rsc.orgresearchgate.net

Investigation of Corrosion Inhibition Mechanisms and Performance (related to pyridine derivatives)

The protection of metals from corrosion is a significant industrial challenge. Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons are effective corrosion inhibitors, particularly for steel in acidic environments. rsc.org Pyridine and its derivatives have been extensively studied for this purpose due to the presence of the nitrogen atom in the aromatic ring, which can coordinate with metal surfaces.

The primary mechanism of corrosion inhibition by pyridine derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.orgrsc.org This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. rsc.org The efficiency of these inhibitors generally increases with their concentration. rsc.orgacs.org

Studies on various pyridine derivatives have shown high inhibition efficiencies. For instance, novel pyridine-carbamides achieved efficiencies of up to 97.1% for carbon steel in 1 M HCl. rsc.org Other substituted pyridines have demonstrated efficiencies as high as 99.62% under similar conditions. rsc.org The adsorption process for many of these inhibitors is well-described by the Langmuir adsorption isotherm, which assumes the formation of a monolayer on the metal surface. rsc.orgacs.org The presence of functional groups like amino (-NH₂) and methyl (-CH₃) on the pyridine ring can further enhance the inhibition efficiency by increasing the electron density on the molecule and promoting stronger adsorption.

Table 2: Corrosion Inhibition Performance of Various Pyridine Derivatives on Steel


InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)Concentration for Max. EfficiencyTemperature (K)Adsorption MechanismReference
Pyridine-carbamide (MS31)Carbon Steel1 M HCl97.1200 mg L⁻¹298Chemisorption, Langmuir Isotherm scirp.org
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1 M HCl96.20.005 M303Langmuir Isotherm researchgate.net
Substituted Pyridin-2(1H)-one (2c)Mild Steel0.5 M HCl99.620.005 M298Adsorption rsc.org
2-amino-4-methylpyridine (B118599) (AMP)Mild Steel0.5 M HCl---Physisorption, Langmuir Isotherm researchgate.net

Conclusion and Future Academic Research Trajectories for 2 Amino 6 Methylpyridine 4 Carbonitrile

Summary of Key Academic Findings in Synthesis and Structure

Searches for established synthetic routes and detailed structural analyses of 2-Amino-6-methylpyridine-4-carbonitrile have yielded no specific results. The academic literature provides extensive information on related pyridine (B92270) derivatives, such as 2-amino-3-cyanopyridines and 2-amino-4-cyanopyridines, which are often synthesized through multicomponent reactions involving aldehydes, ketones, malononitrile (B47326), and ammonium (B1175870) acetate. researchgate.netscispace.comnih.gov For instance, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been described using nanostructured diphosphate (B83284) (Na2CaP2O7) as a catalyst under solvent-free conditions. researchgate.net Similarly, methods for synthesizing 2-Amino-4-cyanopyridine include the reaction of 2-chloro-4-cyanopyridine (B57802) with ammonia (B1221849) or the reduction of 2-nitro-4-cyanopyridine. guidechem.com

However, no peer-reviewed articles detailing a specific, reproducible synthesis for the 4-carbonitrile isomer with a 6-methyl substituent were identified. Furthermore, no crystallographic data, such as single-crystal X-ray diffraction results, are available in open-access databases, leaving its precise solid-state structure, bond lengths, and angles empirically unconfirmed.

Identification of Gaps in Advanced Characterization Methodologies

The lack of synthesized this compound naturally leads to a complete absence of its characterization in the scientific literature. Advanced analytical techniques, which are crucial for confirming the identity and purity of a compound and for understanding its electronic and structural properties, have not been applied.

Key Missing Characterization Data Includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR or ¹³C NMR spectral data are documented, which would be essential for confirming the molecular skeleton and the chemical environment of each atom.

Mass Spectrometry (MS): High-resolution mass spectrometry data, which would confirm the compound's exact molecular weight and formula, is unavailable.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy data, which would identify characteristic functional groups like the amino (-NH₂) and cyano (-C≡N) groups, has not been reported.

UV-Visible Spectroscopy: Information on the compound's electronic transitions and chromophoric properties is absent.

Prognosis for Deepening Theoretical and Computational Understanding

Just as with experimental data, there is a significant void in the theoretical and computational understanding of this compound. While computational studies, including Density Functional Theory (DFT), have been performed on related molecules like the co-crystal of 2-Amino-6-methylpyridine (B158447) with succinic acid to explore its molecular orbitals and nonlinear optical properties, no such studies have been published for the 4-carbonitrile variant. researchgate.net

Future computational research could provide valuable predictions on:

Molecular geometry and electronic structure.

HOMO-LUMO energy gaps, offering insights into reactivity and electronic properties.

Simulated IR and NMR spectra to aid in the characterization of the synthesized compound.

Global reactivity descriptors and molecular electrostatic potential maps.

Unexplored Avenues in Coordination Chemistry and Ligand Design

The potential of this compound as a ligand in coordination chemistry is entirely unexplored. The molecule possesses multiple potential coordination sites: the pyridine ring nitrogen, the amino group nitrogen, and the nitrile nitrogen. This versatility could allow it to act as a monodentate, bidentate, or bridging ligand. For comparison, related compounds like 2-amino-4-methylpyridine (B118599) and 2-aminopyrimidine (B69317) have been successfully used as auxiliary ligands to create novel copper(II)-malonate complexes with interesting supramolecular structures. acs.org The unique electronic and steric profile of this compound could lead to the formation of coordination polymers and metal-organic frameworks with novel topologies and properties, but this remains a purely speculative avenue.

Emerging Applications in Advanced Materials Science and Engineering

Given the absence of fundamental research, no applications for this compound in materials science have been developed. However, the functional groups present in the molecule suggest several hypothetical areas of application. Pyridine-carbonitrile derivatives have been investigated for their photophysical properties and have found use as fluorescent sensors to monitor processes like photopolymerization. mdpi.comnih.gov The combination of the pyridine core, an amino group, and a polar cyano group could imbue the molecule with properties suitable for:

Nonlinear Optics: The donor-π-acceptor structure could lead to significant nonlinear optical properties.

Organic Electronics: As a building block for organic semiconductors or emitters in organic light-emitting diodes (OLEDs).

Functional Polymers: Incorporation into polymer backbones could introduce specific functionalities, such as metal-ion sensing or enhanced thermal stability.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-methylpyridine-4-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as cyclization of β-aminoesters with nitrile-containing precursors under controlled temperatures (80–120°C) and inert atmospheres. Solvent choice (e.g., ethanol or DMF) and catalyst selection (e.g., acetic acid or Lewis acids) critically impact yield and purity. For example, substituting electron-withdrawing groups at the pyridine ring requires precise stoichiometric ratios to avoid side products .

Q. How can spectroscopic methods (NMR, IR, MS) be employed to characterize this compound?

  • NMR : 1H^1H NMR reveals methyl group protons (~2.5 ppm) and amino protons (~5–6 ppm). 13C^{13}C NMR identifies the nitrile carbon (~115–120 ppm) and aromatic carbons.
  • IR : The nitrile group exhibits a strong absorption band at ~2210–2240 cm1^{-1}.
  • MS : Molecular ion peaks ([M+H]+^+) confirm molecular weight, while fragmentation patterns help identify substituents .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively removes impurities. Purity >95% is achievable with gradient elution .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking with enzymes (e.g., kinases) identifies binding affinities, guiding structure-activity relationship (SAR) studies. For instance, methyl and nitrile groups enhance hydrophobic interactions in active sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Experimental replication : Validate assays (e.g., IC50_{50}) under standardized conditions (pH, temperature).
  • In silico modeling : Compare binding modes across protein conformers to explain variability.
  • Meta-analysis : Cross-reference data from peer-reviewed studies to identify outliers .

Q. How does X-ray crystallography elucidate the conformational flexibility of this compound?

SHELX software refines crystal structures to determine bond lengths, angles, and ring puckering. For example, deviations in the pyridine ring planarity (<5°) can indicate steric strain from substituents. Hydrogen-bonding networks (N–H···N) stabilize specific conformers .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Kinetic studies (e.g., monitoring by 1H^1H NMR) reveal rate constants dependent on solvent polarity and leaving-group ability. Isotopic labeling (15N^{15}N-amino groups) tracks regioselectivity in substitution pathways .

Q. How do substituent effects (e.g., methyl vs. halogen) modulate the compound’s electronic properties and bioactivity?

Comparative studies using Hammett constants (σ) quantify electron-donating/withdrawing effects. Methyl groups increase lipophilicity (logP +0.5), enhancing membrane permeability, while halogens (e.g., Cl) improve target binding via halogen bonding .

Q. What analytical approaches address discrepancies in spectral data across studies?

  • Deuterated solvents : Eliminate residual proton signals in NMR.
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex spectra.
  • High-resolution MS : Differentiate isobaric impurities .

Q. How can synthetic byproducts be identified and minimized during scale-up?

Liquid chromatography-mass spectrometry (LC-MS) detects trace byproducts (e.g., dimerization products). Optimizing reaction time and temperature reduces side reactions. For example, maintaining <70°C prevents thermal decomposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.